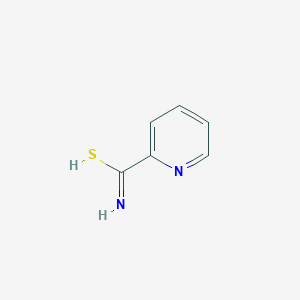
N'-(4-sulfamoylphenyl)carbamimidothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-sulfamoylphenyl)carbamimidothioic acid is a compound known for its potential applications in medicinal chemistry, particularly as an inhibitor of carbonic anhydrases. These enzymes play a crucial role in various physiological processes, including pH regulation and ion transport. The compound’s unique structure allows it to interact effectively with these enzymes, making it a valuable target for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-(4-sulfamoylphenyl)carbamimidothioic acid can be synthesized through the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . This method involves the reaction of 4-thioureidobenzenesulfonamide with the chosen acyl chloride in the presence of a base, typically at room temperature, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(4-sulfamoylphenyl)carbamimidothioic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-sulfamoylphenyl)carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-(4-sulfamoylphenyl)carbamimidothioic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its inhibitory effects on carbonic anhydrases, which are involved in various biological processes.
Industry: Utilized in the development of enzyme inhibitors and other bioactive compounds.
Mécanisme D'action
The compound exerts its effects by inhibiting carbonic anhydrases. It binds to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and a proton. This inhibition disrupts the enzyme’s normal function, leading to various physiological effects. The molecular targets include human carbonic anhydrases I, II, and VII, as well as bacterial carbonic anhydrases from Mycobacterium tuberculosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide: Another sulfonamide derivative with similar inhibitory effects on carbonic anhydrases.
Benzenesulfonamide derivatives: A class of compounds known for their carbonic anhydrase inhibitory activity.
Uniqueness
N’-(4-sulfamoylphenyl)carbamimidothioic acid stands out due to its specific structure, which allows for selective inhibition of certain carbonic anhydrases. This selectivity makes it a valuable compound for targeted therapeutic applications, particularly in diseases where specific carbonic anhydrases play a critical role.
Propriétés
IUPAC Name |
N'-(4-sulfamoylphenyl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S2/c8-7(13)10-5-1-3-6(4-2-5)14(9,11)12/h1-4H,(H3,8,10,13)(H2,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAAVFJBPHTLNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)S)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=C(N)S)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-(6-p-Tolyl imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B7724695.png)



